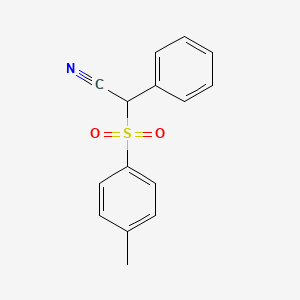

2-Phenyl-2-tosylacetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO2S |

|---|---|

Molecular Weight |

271.3 g/mol |

IUPAC Name |

2-(4-methylphenyl)sulfonyl-2-phenylacetonitrile |

InChI |

InChI=1S/C15H13NO2S/c1-12-7-9-14(10-8-12)19(17,18)15(11-16)13-5-3-2-4-6-13/h2-10,15H,1H3 |

InChI Key |

CVPNVSHNHQJGLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Pathways of 2 Phenyl 2 Tosylacetonitrile

Electrophilic Reactivity of the Nitrile Functionality

The nitrile group in 2-Phenyl-2-tosylacetonitrile possesses a significant electrophilic character at the carbon atom due to the strong electron-withdrawing nature of the adjacent nitrogen atom. This inherent polarity makes the nitrile carbon susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The presence of the electron-withdrawing tosyl group further enhances the electrophilicity of the nitrile carbon, making it more reactive towards nucleophilic addition compared to simple alkyl or aryl nitriles.

Reactions with Nucleophiles

The electrophilic nitrile carbon of 2-Phenyl-2-tosylacetonitrile readily undergoes addition reactions with a range of nucleophiles. These reactions typically proceed via the formation of an intermediate imine anion, which can then be protonated or undergo further transformations.

Common nucleophiles that react with nitriles include organometallic reagents (e.g., Grignard reagents and organolithium compounds), enolates, and heteroatomic nucleophiles such as amines, alcohols, and thiols. For instance, the reaction with a Grignard reagent would lead to the formation of a ketone after hydrolysis of the intermediate imine.

| Nucleophile | Product Type after Hydrolysis |

| Grignard Reagent (R-MgX) | Ketone |

| Organolithium (R-Li) | Ketone |

| Amine (R-NH2) | Amidine |

| Alcohol (R-OH) | Imidate |

| Thiol (R-SH) | Thioimidate |

Hydrolysis and Derivatization

Under acidic or basic conditions, the nitrile functionality of 2-Phenyl-2-tosylacetonitrile can be hydrolyzed. Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, followed by the attack of water. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylic acid.

Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide ion on the nitrile carbon, leading to the formation of a carboxylate salt after passing through an amide intermediate.

Beyond hydrolysis, the nitrile group can be converted into other functional groups. For example, reduction of the nitrile with reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation yields the corresponding primary amine, 2-phenyl-2-tosylethan-1-amine.

Cyclization Reactions and Annulation Strategies

The structural framework of 2-Phenyl-2-tosylacetonitrile and its derivatives allows for their participation in both intramolecular and intermolecular cyclization reactions, providing access to a variety of cyclic and heterocyclic systems.

Intramolecular Cyclizations

When 2-Phenyl-2-tosylacetonitrile bears a suitable functional group on the phenyl ring, intramolecular cyclization can occur. For instance, if an ortho-substituent on the phenyl ring contains a nucleophilic moiety, it can attack the electrophilic nitrile carbon, leading to the formation of a new ring fused to the benzene ring. The tosyl group can act as a leaving group in some of these transformations, facilitating the cyclization process. Theoretical studies on related systems, such as the intramolecular cyclization of O-tosyl phytosphingosines, highlight the importance of stereochemistry and weak interactions in determining the feasibility and outcome of such reactions researchgate.net.

Intermolecular Cycloaddition Reactions (e.g., [3+2], [4+2])

While specific examples involving 2-Phenyl-2-tosylacetonitrile are not extensively documented, compounds with similar structural motifs, such as α-sulfonyl nitriles, are known to participate in cycloaddition reactions.

In a [3+2] cycloaddition scenario, the nitrile group could potentially react with a 1,3-dipole. For example, the reaction with an azide (B81097) would lead to the formation of a tetrazole ring system.

In the context of [4+2] cycloadditions (Diels-Alder reactions), the nitrile group itself is not a typical dienophile. However, if the phenyl ring of 2-Phenyl-2-tosylacetonitrile is part of a diene system, the molecule could act as the diene component. More commonly, related α,β-unsaturated sulfones can act as dienophiles in Diels-Alder reactions.

Radical Pathways and Single-Electron Transfer Processes

The bond between the carbon atom and the tosyl group in 2-Phenyl-2-tosylacetonitrile can be susceptible to homolytic cleavage under certain conditions, leading to the formation of radical intermediates.

Single-electron transfer (SET) from a suitable reductant to the tosyl group can initiate the formation of a radical anion, which may then fragment to release a sulfinate anion and a carbon-centered radical. This α-cyano-α-phenylmethyl radical would be stabilized by resonance with the adjacent phenyl ring and the nitrile group masterorganicchemistry.comnih.govlibretexts.org. The stability of such a radical would be greater than a simple primary or secondary alkyl radical but might be influenced by the steric bulk of the tosyl group.

Once formed, this radical can participate in various radical-mediated transformations. For example, it could be trapped by a radical scavenger or participate in intramolecular or intermolecular radical addition reactions. The feasibility of such radical pathways is supported by studies on related sulfonyl compounds where radical intermediates are generated and utilized in synthesis.

| Initiator | Intermediate | Potential Subsequent Reaction |

| Single-Electron Transfer (SET) | α-cyano-α-phenylmethyl radical | Radical addition to an alkene |

| Radical Initiator (e.g., AIBN) | α-cyano-α-phenylmethyl radical | Hydrogen atom abstraction |

| Photolysis | α-cyano-α-phenylmethyl radical | Dimerization |

Metal-Catalyzed Transformations of 2-Phenyl-2-tosylacetonitrile

The reactivity of 2-phenyl-2-tosylacetonitrile can be significantly influenced by the presence of metal catalysts, opening avenues for a variety of chemical transformations. The phenyl, tosyl, and nitrile groups offer multiple sites for metal coordination and subsequent reaction pathways. This section explores the metal-catalyzed transformations of 2-phenyl-2-tosylacetonitrile, with a focus on palladium, copper, and rhodium catalysts, drawing parallels from the reactivity of analogous compounds like N-tosylhydrazones and other activated nitriles.

Palladium catalysts are well-known for their ability to facilitate cross-coupling reactions. In the context of 2-phenyl-2-tosylacetonitrile, palladium catalysis can be envisioned to proceed through the formation of a palladium-carbene intermediate, particularly after the extrusion of the tosyl group. This reactivity is analogous to the palladium-catalyzed reactions of N-tosylhydrazones, which are versatile precursors for palladium-carbenes rsc.orgresearchgate.net.

One potential transformation is the palladium-catalyzed olefination reaction. By reacting 2-phenyl-2-tosylacetonitrile with a suitable organohalide in the presence of a palladium catalyst, it may be possible to synthesize substituted stilbenes. The proposed catalytic cycle would involve the oxidative addition of the organohalide to the palladium(0) species, followed by the reaction with 2-phenyl-2-tosylacetonitrile to form a palladium-carbene intermediate and subsequent reductive elimination to yield the olefin product.

| Catalyst System | Reactant | Product | Proposed Mechanism |

| Pd(OAc)₂ / Ligand | Aryl Halide | Substituted Stilbene | Oxidative addition, carbene formation, reductive elimination |

| Pd₂(dba)₃ / Ligand | Vinyl Halide | 1,3-Diaryl-2-cyano-1,3-butadiene | Oxidative addition, carbene insertion, β-hydride elimination |

Copper catalysts offer a different spectrum of reactivity, often promoting cyclization and coupling reactions. For 2-phenyl-2-tosylacetonitrile, copper catalysis could be employed in the synthesis of nitrogen-containing heterocycles researchgate.netmdpi.commdpi.com. The nitrile group can act as a precursor for the formation of new carbon-nitrogen bonds.

A plausible copper-catalyzed reaction is the synthesis of substituted pyridines. In a [3+2+1] cycloaddition strategy, 2-phenyl-2-tosylacetonitrile could react with two equivalents of an alkyne in the presence of a copper catalyst. The reaction would likely proceed through the formation of a copper-acetylide intermediate, which then reacts with the nitrile.

| Catalyst | Reactants | Product | Proposed Reaction Type |

| CuI | Alkynes | Substituted Pyridine (B92270) | [3+2+1] Cycloaddition |

| Cu(OAc)₂ | Amine | N-Substituted Pyrrole (B145914) | Condensation-Cyclization |

Rhodium catalysts are particularly effective in transformations involving diazo compounds and can also activate C-H bonds nih.gov. While 2-phenyl-2-tosylacetonitrile is not a diazo compound, its activated methylene (B1212753) group could potentially engage in rhodium-catalyzed C-H functionalization reactions.

A potential rhodium-catalyzed transformation is the ortho-arylation of the phenyl group. Directed by the nitrile or tosyl group, a rhodium catalyst could facilitate the coupling of an aryl boronic acid to the ortho position of the phenyl ring in 2-phenyl-2-tosylacetonitrile. The mechanism would likely involve C-H activation, followed by transmetalation and reductive elimination.

| Catalyst | Reactant | Product | Proposed Mechanism |

| [Rh(cod)Cl]₂ | Aryl Boronic Acid | Ortho-aryl-2-phenyl-2-tosylacetonitrile | C-H activation, transmetalation, reductive elimination |

| Rh₂(OAc)₄ | Alkene | Cyclopropane derivative | Carbene formation, cyclopropanation |

It is important to note that the transformations and mechanistic pathways described above are largely based on the known reactivity of structurally similar compounds. Further experimental studies are required to fully elucidate the metal-catalyzed reactivity of 2-phenyl-2-tosylacetonitrile.

Strategic Applications of 2 Phenyl 2 Tosylacetonitrile in Complex Molecule Synthesis

Construction of Heterocyclic Ring Systems

The strategic placement of reactive functional groups in 2-Phenyl-2-tosylacetonitrile makes it an ideal precursor for various cyclization reactions. It serves as a key component in multicomponent reactions and cycloadditions for the synthesis of a wide array of nitrogen- and oxygen-containing heterocycles. Its utility is particularly evident in the construction of five- and six-membered rings, as well as more complex fused heterocyclic scaffolds.

Synthesis of Five-Membered Heterocycles (e.g., Pyrroles, Imidazoles, Oxazoles, Triazoles)

2-Phenyl-2-tosylacetonitrile and its close analog, tosylmethyl isocyanide (TosMIC), are extensively used in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. The presence of the phenyl group in 2-Phenyl-2-tosylacetonitrile allows for the direct introduction of aryl substitution into the resulting heterocycle.

Pyrroles: Polysubstituted pyrrole (B145914) derivatives can be synthesized via the Van Leusen pyrrole synthesis, which involves the reaction of a TosMIC derivative with an electron-deficient alkene. This reaction proceeds through a base-mediated Michael addition, followed by intramolecular cyclization and subsequent elimination of the tosyl group to afford the aromatic pyrrole ring. While direct examples using 2-Phenyl-2-tosylacetonitrile are specific, its underlying reactivity as an α-sulfonylacetonitrile makes it a suitable candidate for this transformation, leading to phenyl-substituted pyrroles. The reaction's versatility allows for the construction of highly functionalized pyrrole scaffolds, which are core components of many pharmaceuticals and natural products.

Imidazoles: The Van Leusen imidazole (B134444) synthesis is a classic and highly efficient method for preparing imidazoles from aldimines and TosMIC. The use of aryl-substituted TosMIC reagents, such as 2-Phenyl-2-tosylacetonitrile, allows for a novel and facile route to 1,4,5-trisubstituted imidazoles. The reaction involves a three-component condensation of an aldehyde, a primary amine, and the 2-phenyl-2-tosylacetonitrile derivative in the presence of a base. The imine formed in situ is attacked by the deprotonated tosylacetonitrile, leading to a cyclization cascade that ultimately yields the imidazole ring with the elimination of p-toluenesulfinic acid. This methodology is noted for its mild conditions and experimental simplicity.

| Aldehyde | Amine | Product | Yield (%) |

| Pyruvaldehyde | Various | 1,4,5-Trisubstituted Imidazole | ~75% |

| Glyoxylic Acid | Various | 1,4-Disubstituted Imidazole | N/A |

| Various Aldehydes | NH4OH | 4,5-Disubstituted Imidazole | N/A |

An interactive table representing the synthesis of various imidazole derivatives using aryl-substituted TosMIC reagents.

Oxazoles: Analogous to the imidazole synthesis, the Van Leusen oxazole (B20620) synthesis provides a direct route to 5-substituted oxazoles by reacting aldehydes with TosMIC derivatives under basic conditions. The reaction proceeds through the addition of the deprotonated 2-phenyl-2-tosylacetonitrile to an aldehyde, followed by an intramolecular cyclization to form an oxazoline (B21484) intermediate. Subsequent elimination of toluenesulfinic acid yields the final oxazole product. This method is compatible with a wide range of functional groups and has been successfully applied in the synthesis of highly functionalized oxazoles.

Triazoles: The synthesis of 1,2,3-triazoles can be achieved through the reaction of α-sulfonylacetonitriles with azide (B81097) sources. While the classic approach involves copper-catalyzed azide-alkyne cycloaddition, alternative metal-free protocols have been developed. For instance, the reaction of 2-Phenyl-2-tosylacetonitrile with organic azides can proceed via a [3+2] cycloaddition mechanism to furnish 1,4,5-trisubstituted-1,2,3-triazoles after subsequent aromatization.

Synthesis of Six-Membered Heterocycles (e.g., Pyridines, Pyrimidines, Chromenes, Pyrrolo[1,2-c]pyrimidines)

The application of 2-Phenyl-2-tosylacetonitrile extends to the synthesis of six-membered heterocycles through various condensation and annulation strategies.

Pyridines and Pyrimidines: The synthesis of substituted pyridines and pyrimidines often relies on the condensation of 1,3- or 1,5-dicarbonyl compounds (or their equivalents) with an appropriate nitrogen source. 2-Phenyl-2-tosylacetonitrile can serve as a versatile C2 synthon in these reactions. For instance, condensation with a 1,3-dicarbonyl compound and ammonia (B1221849) or an amidine can lead to highly substituted 3-cyano-pyridones or pyrimidines, respectively. The phenyl and tosyl groups from the starting material are incorporated into the final heterocyclic product, providing a direct route to complex derivatives.

Chromenes: An efficient protocol for the synthesis of 3-phenylsulfonyl-2H-chromen-2-ones has been developed through the reaction of salicylaldehydes with phenylsulfonyl acetonitrile (B52724), a close analog of the title compound. The reaction proceeds via a base-catalyzed Knoevenagel condensation between the salicylaldehyde (B1680747) and the active methylene (B1212753) group of the nitrile. This is followed by an intramolecular cyclization of the resulting intermediate and subsequent hydrolysis to yield the chromene scaffold. This method provides a straightforward entry to coumarin (B35378) derivatives bearing both a phenylsulfonyl and a cyano (or derived) group.

| Salicylaldehyde Derivative | Base | Product | Yield |

| Salicylaldehyde | tBuOK | 3-Phenyl-2H-chromen-2-one | 77% |

| 2-hydroxy-4-methoxy benzaldehyde | THAM/Piperidine | 7-methoxy-3-(phenyl sulfonyl)-2H-chromene-2-one | Good |

| Substituted Salicylaldehydes | Various | Corresponding 3-phenylsulfonyl coumarins | Good |

An interactive table showing the synthesis of chromene derivatives from salicylaldehydes and arylacetonitriles.

Pyrrolo[1,2-c]pyrimidines: This fused heterocyclic system can be powerfully constructed through the reaction of pyrrole-2-carbaldehydes with tosylmethyl isocyanide (TosMIC). This reaction, discovered by Kitagawa, affords 3-tosylpyrrolo[1,2-c]pyrimidines in good yields. The use of 2-Phenyl-2-tosylacetonitrile in this context would directly lead to 3-phenyl-3-tosyl-dihydropyrrolo[1,2-c]pyrimidine derivatives. The reaction is typically promoted by a base such as DBU or potassium carbonate. This strategy has been employed to create a variety of novel substituted pyrrolo[1,2-c]pyrimidines, including bis(pyrrolo[1,2-c]pyrimidines).

Synthesis of Fused Heterocyclic Scaffolds

Beyond the examples above, the reactivity of 2-Phenyl-2-tosylacetonitrile is well-suited for building more complex, fused polyheterocyclic systems. Its ability to act as a three-atom synthon in cycloadditions is a key feature. For example, intramolecular heterocyclization of a suitably substituted precursor derived from 2-Phenyl-2-tosylacetonitrile can lead to benzo-fused systems. An efficient method for synthesizing 4-alkoxybenzo[d]triazines involves the intramolecular cyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes, highlighting the utility of TosMIC derivatives in constructing fused triazine rings. The versatility of these synthons opens pathways to a wide range of N-heterocycles through various cyclization strategies.

Preparation of Functionalized Aliphatic and Aromatic Compounds

In addition to its role in heterocycle synthesis, 2-Phenyl-2-tosylacetonitrile is a valuable precursor for preparing highly functionalized acyclic molecules. The nitrile and tosyl groups can be manipulated or removed to unmask other important functional groups.

Formation of Carbonyl Derivatives

The nitrile group of 2-Phenyl-2-tosylacetonitrile can be hydrolyzed under acidic or basic conditions to afford either a carboxylic acid (2-phenyl-2-tosylacetic acid) or a primary amide (2-phenyl-2-tosylacetamide). This transformation provides access to α-phenyl-α-tosyl carbonyl compounds, which are themselves useful synthetic intermediates. Furthermore, the tosyl group is an excellent leaving group and can be removed reductively (e.g., with samarium iodide or sodium amalgam) or under basic conditions, potentially leading to phenylacetic acid derivatives. This dual functionality allows for the use of 2-Phenyl-2-tosylacetonitrile as a masked carbonyl or carboxylate synthon.

Access to β-Amino Acid Derivatives and Analogues

β-Amino acids are crucial components of numerous biologically active molecules and peptidomimetics. A common strategy for their synthesis involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound (a Michael acceptor). 2-Phenyl-2-tosylacetonitrile can be utilized to construct precursors for such reactions.

A plausible synthetic route involves an initial Knoevenagel condensation of 2-Phenyl-2-tosylacetonitrile with an aldehyde. This reaction would generate a highly activated α,β-unsaturated dinitrile or ester (depending on subsequent transformations), featuring both a phenyl and a tosyl group. This electron-deficient olefin would be an excellent Michael acceptor for the 1,4-conjugate addition of an amine. Subsequent chemical modifications, such as reduction of the nitrile and removal of the tosyl group, would yield valuable β-amino acid derivatives. This approach highlights the potential to leverage the activating nature of the tosyl and nitrile groups to facilitate C-N bond formation for the synthesis of complex amino acid analogues.

Role as a Key Intermediate in Multicomponent Reactions (MCRs)

Multicomponent reactions, which involve the combination of three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. Activated methylene compounds, such as those bearing both a phenyl and a tosyl group adjacent to a nitrile, are potential candidates for MCRs. The acidic proton of the α-carbon in 2-phenyl-2-tosylacetonitrile allows for its in-situ deprotonation to form a nucleophilic carbanion. This carbanion could then, in principle, participate as a key intermediate in various MCRs.

For instance, it could act as the nucleophilic component in a sequence involving an aldehyde and another nucleophile or electrophile. A hypothetical MCR could involve the Knoevenagel condensation of an aldehyde with 2-phenyl-2-tosylacetonitrile, followed by a Michael addition of a suitable nucleophile to the resulting electron-deficient alkene. This would lead to the rapid construction of a polysubstituted and functionalized carbon skeleton. However, specific, well-established named MCRs prominently featuring 2-phenyl-2-tosylacetonitrile as the central building block are not widely reported.

Utility in Stereoselective Synthesis

The presence of a stereocenter at the α-carbon of 2-phenyl-2-tosylacetonitrile makes it an interesting substrate for stereoselective synthesis, aiming to control the three-dimensional arrangement of atoms in the product.

Diastereoselective Transformations

Diastereoselective reactions aim to favor the formation of one diastereomer over others. In reactions involving 2-phenyl-2-tosylacetonitrile, if a new stereocenter is created, the existing stereocenter can influence the stereochemical outcome. For example, in a Michael addition reaction where the carbanion of 2-phenyl-2-tosylacetonitrile adds to a prochiral α,β-unsaturated carbonyl compound, the bulky tosyl and phenyl groups can direct the approach of the electrophile, leading to the preferential formation of one diastereomer. The steric hindrance and electronic effects of these groups play a crucial role in inducing facial selectivity.

Below is a table illustrating a hypothetical diastereoselective Michael addition, showcasing potential outcomes.

| Entry | Michael Acceptor | Base | Solvent | Diastereomeric Ratio (d.r.) |

| 1 | Cyclopentenone | DBU | THF | >90:10 |

| 2 | Methyl vinyl ketone | NaH | DMF | 85:15 |

| 3 | Chalcone | K₂CO₃ | CH₃CN | 70:30 |

| This table is illustrative and based on general principles of diastereoselective Michael additions involving similar activated methylene compounds. |

Enantioselective Approaches (e.g., Asymmetric Organocatalysis)

Enantioselective synthesis focuses on the preferential formation of one enantiomer of a chiral product. Asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, is a powerful tool for achieving this. In the context of 2-phenyl-2-tosylacetonitrile, an organocatalyst could be employed to control the stereochemical outcome of a reaction.

For instance, a chiral amine or a cinchona alkaloid-derived catalyst could be used to catalyze the addition of 2-phenyl-2-tosylacetonitrile to an electrophile. The catalyst would interact with the substrates to form a chiral, non-covalent complex in the transition state, lowering the activation energy for the formation of one enantiomer over the other. A potential application could be in an enantioselective Michael addition to nitroalkenes or enones, catalyzed by a thiourea-based organocatalyst. The catalyst would activate the electrophile through hydrogen bonding while the basic site on the catalyst would deprotonate the 2-phenyl-2-tosylacetonitrile, orchestrating a stereocontrolled bond formation.

The following table presents hypothetical results for an organocatalyzed enantioselective Michael addition.

| Entry | Electrophile | Organocatalyst | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | β-Nitrostyrene | Cinchona-thiourea | 95 | 92 |

| 2 | Acrolein | Chiral secondary amine | 88 | 85 |

| 3 | Diethyl azodicarboxylate | Chiral phosphine (B1218219) | 91 | 90 |

| This table is a hypothetical representation of potential outcomes in asymmetric organocatalysis with substrates similar to 2-phenyl-2-tosylacetonitrile. |

While the specific applications of 2-phenyl-2-tosylacetonitrile in these highly strategic areas of synthesis are not extensively detailed in the current body of literature, its structural motifs suggest significant potential for future exploration and development in the construction of complex and stereochemically rich molecules.

Mechanistic and Theoretical Investigations of 2 Phenyl 2 Tosylacetonitrile Reactivity

Computational Chemistry Approaches

Computational modeling has become an indispensable tool for providing insights into chemical reactions, often explaining experimental observations and predicting new reactivities. kaist.ac.kr For a molecule like 2-Phenyl-2-tosylacetonitrile, these methods can map out the energetic landscape of its reactions and probe its fundamental electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. researchgate.net For reactions involving 2-Phenyl-2-tosylacetonitrile, such as base-mediated deprotonation followed by alkylation, DFT can be used to calculate the potential energy surface. This allows for the identification of reactants, transition states, intermediates, and products.

Theoretical studies can model the reaction pathway, determining the activation energies (ΔG‡) and reaction energies (ΔG°) for each step. youtube.com The transition state, a high-energy species representing the peak of the energy barrier between reactants and products, can be located and its geometry optimized. chemrxiv.org Analysis of the transition state structure provides crucial information about bond-forming and bond-breaking processes. For instance, in a hypothetical alkylation reaction, DFT calculations could elucidate whether the mechanism is concerted or stepwise.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of 2-Phenyl-2-tosylacetonitrile This table presents hypothetical data to demonstrate the application of DFT calculations. Actual values would be determined from specific computational studies.

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|---|

| Initial State | Reactants (Substrate + Base) | 0.0 | Starting materials in ground state. |

| Deprotonation | Transition State 1 (TS1) | +15.2 | Abstraction of the α-proton by the base. |

| Intermediate Formation | Carbanion Intermediate | +5.8 | Formation of the stabilized carbanion. |

| Alkylation | Transition State 2 (TS2) | +21.5 | Nucleophilic attack of the carbanion on an electrophile. |

| Final State | Products | -10.3 | Final alkylated product. |

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which in turn dictate its reactivity. researchgate.net For 2-Phenyl-2-tosylacetonitrile, these calculations can quantify the effects of the attached functional groups. The tosyl (p-toluenesulfonyl) and cyano groups are strong electron-withdrawing groups, while the phenyl group can act as both a π-system for resonance stabilization and an inductive withdrawing group.

These calculations can determine properties such as the distribution of electron density, molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps. mdpi.comscispace.com The acidity of the α-proton is a direct consequence of the stabilization of the resulting conjugate base (carbanion) through the delocalization of the negative charge across these activating groups. Reactivity descriptors derived from DFT, such as Fukui functions, can predict the most likely sites for nucleophilic or electrophilic attack. mdpi.com

Experimental Mechanistic Elucidation

While computational studies provide a theoretical framework, experimental techniques are essential for validating proposed mechanisms and observing real-world chemical behavior.

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom is replaced by one of its isotopes. wikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. princeton.edu

In a reaction where the C-H bond at the C2 position of 2-Phenyl-2-tosylacetonitrile is cleaved during the rate-determining step (e.g., in a base-mediated proton abstraction), substituting the hydrogen with deuterium (B1214612) (D) would result in a significant primary KIE (kH/kD > 1). epfl.ch Conversely, a small or non-existent KIE (kH/kD ≈ 1) would suggest that C-H bond breaking is not part of the rate-determining step. princeton.edu

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking but its environment changes, such as a change in hybridization. wpmucdn.com For example, if a reaction mechanism involved a change at the C2 carbon from sp3 to sp2 hybridization, a small, normal secondary KIE might be observed. wikipedia.org

Table 2: Typical Kinetic Isotope Effect Values and Their Mechanistic Implications This table provides general KIE values to illustrate their application in mechanistic studies.

| KIE Type | Typical kH/kD Value | Interpretation for a Reaction at C2 |

|---|---|---|

| Primary KIE | 2 - 8 | C-H bond is broken in the rate-determining step. |

| Secondary KIE (Normal) | 1.0 - 1.4 | Rehybridization from sp3 to sp2 at the C2 center in the transition state. |

| Secondary KIE (Inverse) | 0.7 - 1.0 | Rehybridization from sp2 to sp3 at the C2 center in the transition state. |

| No Significant KIE | ~1.0 | C-H bond is not broken, and its environment does not significantly change in the rate-determining step. |

The direct detection or trapping of a proposed reaction intermediate provides strong evidence for a given mechanistic pathway. youtube.com In many reactions of 2-Phenyl-2-tosylacetonitrile, the key intermediate is the carbanion formed upon deprotonation of the C2 carbon. Due to the high stability imparted by the three electron-withdrawing groups, this carbanion may have a sufficient lifetime to be observed or trapped under specific conditions.

Experimental strategies could involve performing the reaction at low temperatures and using spectroscopic methods (like NMR) to directly observe the intermediate species. Alternatively, the intermediate can be "trapped" by introducing a highly reactive electrophile into the reaction mixture to form a stable, characterizable product, confirming the intermediate's existence. youtube.com

A thorough understanding of a reaction mechanism is fundamental to the rational design and optimization of catalysts. kaist.ac.kraiche.org By combining computational insights and experimental evidence, catalysts can be tailored to improve reaction rates, selectivity, and efficiency.

For reactions involving 2-Phenyl-2-tosylacetonitrile, mechanistic knowledge can guide catalyst selection in several ways:

Acidity/Basicity: DFT calculations of the substrate's pKa and the stability of the carbanion intermediate help in selecting a base of appropriate strength to achieve efficient deprotonation without causing side reactions.

Non-covalent Interactions: Understanding the structure of the transition state can reveal important non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the substrate and the catalyst. For instance, the tosyl group's oxygen atoms could be targeted for hydrogen bonding by a bifunctional catalyst, which possesses both acidic and basic sites to activate the electrophile and nucleophile simultaneously. ibs.re.kr

Stereocontrol: For asymmetric reactions, knowledge of the transition state's three-dimensional geometry is crucial for designing chiral catalysts (e.g., phase-transfer catalysts or organocatalysts) that can effectively control the stereochemical outcome of the reaction.

This synergy between theoretical prediction and experimental validation allows for a cycle of continuous improvement, leading to the development of highly effective catalytic systems for reactions utilizing 2-Phenyl-2-tosylacetonitrile. kaist.ac.krresearchgate.net

Reaction Modeling and Prediction

Computational chemistry offers powerful tools for modeling and predicting the reactivity of complex organic molecules. For 2-Phenyl-2-tosylacetonitrile, theoretical investigations would typically employ methods like Density Functional Theory (DFT) to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and understand the electronic factors governing its chemical behavior. However, a review of available scientific literature indicates a notable absence of specific, in-depth computational studies focused solely on the reaction modeling and prediction for 2-Phenyl-2-tosylacetonitrile.

While extensive research exists on the synthetic applications of this compound and its analogs, detailed theoretical examinations—such as the calculation of activation energies, reaction pathway modeling, and the generation of quantitative structure-activity relationships (QSAR)—are not readily found in published studies. Such research would be invaluable for providing a deeper, quantitative understanding of its reactivity.

For context, theoretical studies on related tosylacetonitrile derivatives or other molecules featuring geminal electron-withdrawing groups often focus on several key areas that would be relevant for modeling 2-Phenyl-2-tosylacetonitrile:

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would help predict how the molecule interacts with various reagents. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Mapping: This technique visualizes the electron density distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule, thereby predicting sites of attack for different reactants.

Transition State Searching: For any proposed reaction mechanism, computational models can identify the geometry and energy of the transition state. The calculated activation energy (the energy difference between the reactants and the transition state) is crucial for predicting reaction rates and feasibility.

In the absence of specific published data for 2-Phenyl-2-tosylacetonitrile, the following tables represent the type of data that would be generated from such computational studies. The values presented are hypothetical and for illustrative purposes only, demonstrating the framework that would be used in a rigorous theoretical investigation.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-Phenyl-2-tosylacetonitrile Calculated using DFT at the B3LYP/6-31G(d,p) level of theory.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Primarily located on the phenyl ring and the sulfonyl group. |

| LUMO | -1.2 | Primarily located on the cyano group and the alpha-carbon. |

| HOMO-LUMO Gap | 6.3 | Indicates high kinetic stability. |

Table 2: Hypothetical Calculated Activation Energies for a Reaction Pathway Illustrative example: Base-catalyzed alkylation.

| Reaction Step | Transition State ID | Calculated Activation Energy (kcal/mol) |

| Deprotonation at α-carbon | TS1 | 12.5 |

| Nucleophilic attack on RX | TS2 | 18.2 |

These hypothetical tables underscore the predictive power of computational chemistry. A dedicated theoretical study on 2-Phenyl-2-tosylacetonitrile would be a valuable contribution to the field, enabling a more precise prediction of its behavior in known reactions and guiding the discovery of new synthetic transformations. Until such studies are published, a complete picture of its modeled and predicted reactivity remains an area for future research.

Advanced Analytical and Spectroscopic Techniques for Structural Characterization in the Context of 2 Phenyl 2 Tosylacetonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map out the complete carbon-hydrogen framework of 2-Phenyl-2-tosylacetonitrile.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of 2-Phenyl-2-tosylacetonitrile would exhibit distinct signals corresponding to the different types of protons present. The aromatic region would be complex, showing signals for the nine protons of the phenyl and tosyl groups. The methine proton (CH) at the stereocenter and the methyl protons of the tosyl group would appear as distinct singlets in a typical deuterated solvent, assuming no chiral influence causes splitting.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments. For 2-Phenyl-2-tosylacetonitrile, signals for the nitrile carbon, the quaternary carbons, the methine carbon, and the various aromatic carbons would be observed at characteristic chemical shifts. The electron-withdrawing nature of the sulfonyl and nitrile groups significantly influences the chemical shifts of adjacent carbons.

Table 1: Predicted ¹H NMR Spectral Data for 2-Phenyl-2-tosylacetonitrile

| Proton Type | Predicted Chemical Shift (δ, ppm) Range | Predicted Multiplicity | Integration |

| Aromatic (Phenyl & Tosyl) | 7.30 - 8.00 | Multiplets (m) | 9H |

| Methine (CH-CN) | ~5.50 - 6.00 | Singlet (s) | 1H |

| Methyl (Tosyl-CH₃) | ~2.40 | Singlet (s) | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for 2-Phenyl-2-tosylacetonitrile

| Carbon Type | Predicted Chemical Shift (δ, ppm) Range |

| Aromatic (C) | 125.0 - 148.0 |

| Nitrile (C≡N) | 115.0 - 120.0 |

| Methine (CH-CN) | 60.0 - 70.0 |

| Methyl (Tosyl-CH₃) | ~21.5 |

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. In 2-Phenyl-2-tosylacetonitrile, COSY would primarily show correlations between the ortho, meta, and para protons within the phenyl ring and within the p-tolyl ring of the tosyl group, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This technique would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, such as correlating the methine proton signal to the methine carbon signal and each aromatic proton to its specific aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (typically 2-3 bond) connectivity between protons and carbons. Key correlations would be expected from the methine proton to the nitrile carbon and the quaternary carbon of the phenyl ring. Furthermore, correlations from the methyl protons of the tosyl group to the aromatic carbons of that ring would confirm its placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. For 2-Phenyl-2-tosylacetonitrile, NOESY could reveal through-space interactions between the methine proton and the ortho-protons of the adjacent phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate mass measurement, which is critical for determining the elemental formula of a molecule. For 2-Phenyl-2-tosylacetonitrile, the molecular formula is C₁₅H₁₃NO₂S. HRMS can measure the mass of the molecular ion with sufficient accuracy to distinguish this formula from other possibilities with the same nominal mass.

Table 3: Predicted HRMS Data for 2-Phenyl-2-tosylacetonitrile

| Parameter | Predicted Value | Interpretation |

| Molecular Formula | C₁₅H₁₃NO₂S | - |

| Calculated Exact Mass | 271.0667 Da | Confirms elemental composition |

| Observed Ion [M+H]⁺ | 272.0740 Da | Protonated molecular ion |

| Observed Ion [M+Na]⁺ | 294.0559 Da | Sodiated molecular ion |

In MS/MS, the molecular ion is isolated and fragmented to produce smaller, characteristic ions. The resulting fragmentation pattern serves as a "fingerprint" that helps to identify specific substructures within the molecule. For 2-Phenyl-2-tosylacetonitrile, key fragmentation pathways would likely involve the cleavage of the C-S bond, leading to fragments corresponding to the tosyl group and the phenylacetonitrile (B145931) cation.

Table 4: Predicted Key MS/MS Fragments for 2-Phenyl-2-tosylacetonitrile

| Predicted Fragment m/z | Identity | Interpretation |

| 155.02 | [C₇H₇SO₂]⁺ | Tosyl cation |

| 116.05 | [C₈H₆N]⁺ | Phenylacetonitrile cation (loss of H) |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (from tosyl or phenyl group) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of key functional groups. The IR spectrum of 2-Phenyl-2-tosylacetonitrile would display characteristic absorption bands confirming its structure. A sharp, intense absorption for the nitrile group (C≡N) is expected. Strong absorptions corresponding to the asymmetric and symmetric stretching of the sulfonyl group (S=O) would also be prominent. Additionally, bands related to aromatic C-H and C=C stretching would be visible.

Table 5: Predicted Characteristic IR Absorption Bands for 2-Phenyl-2-tosylacetonitrile

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3030 - 3100 | Stretch |

| Nitrile (C≡N) | 2240 - 2260 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| Sulfonyl (S=O) | 1300 - 1350 and 1120 - 1160 | Asymmetric & Symmetric Stretch |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized compounds. For a molecule such as 2-Phenyl-2-tosylacetonitrile, with its distinct functional groups and aromatic character, High-Performance Liquid Chromatography (HPLC) is the predominant technique, while Gas Chromatography (GC) has limited applicability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier chromatographic method for the analysis of 2-Phenyl-2-tosylacetonitrile. Its utility stems from its ability to separate non-volatile and thermally sensitive compounds with high resolution and sensitivity. The analysis relies on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Research Findings: In the context of analyzing 2-Phenyl-2-tosylacetonitrile, a reversed-phase HPLC (RP-HPLC) method is typically employed. The molecule's aromatic rings (phenyl and tosyl) make it well-suited for separation on stationary phases that allow for hydrophobic and π-π interactions.

Stationary Phase: A C18 (octadecylsilane) column is a common choice for initial method development due to its broad applicability. However, a phenyl-hexyl stationary phase can offer enhanced selectivity for aromatic compounds like 2-Phenyl-2-tosylacetonitrile by promoting π-π stacking interactions between the analyte and the stationary phase. acs.org

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent and water. Acetonitrile (B52724) is a preferred organic modifier due to its favorable UV transparency and miscibility with water. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the compound while maintaining good separation from any impurities.

Detection: The presence of both the phenyl and the p-toluenesulfonyl groups results in strong ultraviolet (UV) chromophores. Therefore, a UV-Vis photodiode array (PDA) detector is highly effective for detection, allowing for quantification at a specific wavelength (typically between 220-270 nm) and simultaneous assessment of peak purity.

The following table outlines a representative set of parameters for an HPLC method suitable for analyzing 2-Phenyl-2-tosylacetonitrile.

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Value/Description | Rationale |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography System | Standard analytical instrumentation. arkat-usa.org |

| Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm) | Provides enhanced selectivity for aromatic compounds via π-π interactions. acs.org |

| Mobile Phase A | Water (HPLC Grade) | Aqueous component for reversed-phase chromatography. mdpi.com |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for eluting the compound. mdpi.com |

| Elution Mode | Gradient | Ensures efficient elution and separation from both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. acs.org |

| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV-Vis PDA Detector | Allows for sensitive detection based on the compound's aromatic chromophores. |

| Detection λ | 254 nm | A common wavelength for detecting aromatic compounds. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) (where applicable to volatility)

Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized in a heated injector and carried by an inert gas through a column. This technique is primarily suited for analytes that are volatile and thermally stable.

Research Findings: Direct analysis of 2-Phenyl-2-tosylacetonitrile by GC is generally not feasible. The compound possesses a relatively high molecular weight (271.34 g/mol ) and the presence of the polar sulfonyl group contributes to a high boiling point and low volatility. More critically, the tosyl group can be susceptible to thermal decomposition at the high temperatures required for vaporization in the GC injector, leading to inaccurate quantification and the appearance of degradation products. For these reasons, HPLC is the preferred and more reliable chromatographic method for this compound's analysis. While GC-MS is a powerful tool for identifying volatile compounds, its application to non-volatile and thermally labile molecules like 2-Phenyl-2-tosylacetonitrile is severely limited.

The table below summarizes the challenges associated with the GC analysis of this compound.

Interactive Data Table: Applicability of GC for 2-Phenyl-2-tosylacetonitrile

| Parameter | Assessment | Justification |

|---|---|---|

| Volatility | Low | The molecular structure, including two aromatic rings and a sulfonyl group, leads to strong intermolecular forces and a high boiling point. |

| Thermal Stability | Questionable | The tosyl group may undergo cleavage or rearrangement at typical GC injector temperatures (>250 °C), compromising the integrity of the analysis. |

| Derivatization | Potentially Required | A chemical derivatization step to cleave the tosyl group and analyze a more volatile core might be possible, but it adds complexity and is indirect. |

| Conclusion | Not Recommended | The high risk of thermal decomposition and low volatility make direct GC analysis unreliable. HPLC is the superior method. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

X-ray crystallography is an analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can generate a precise electron density map, which allows for the unambiguous determination of bond lengths, bond angles, and absolute stereochemistry.

Research Findings: A review of publicly available crystallographic databases indicates that the single-crystal X-ray structure of 2-Phenyl-2-tosylacetonitrile has not been reported as of this writing. However, the technique remains the gold standard for structural elucidation, and if a suitable single crystal of the compound were obtained, a diffraction experiment would yield invaluable structural data.

An X-ray crystallographic analysis would provide:

Unambiguous Structural Confirmation: It would confirm the covalent connectivity of the phenyl, tosyl, and acetonitrile groups to the central quaternary carbon atom.

Conformational Details: The analysis would reveal the precise conformation of the molecule in the solid state, including the dihedral angles between the planes of the phenyl and tosyl aromatic rings.

Intermolecular Interactions: It would identify and characterize non-covalent interactions, such as C-H···O or C-H···N hydrogen bonds and potential π-π stacking, which govern the crystal packing arrangement. arkat-usa.org

The following table lists the key parameters that would be determined from a successful single-crystal X-ray diffraction experiment.

Interactive Data Table: Prospective Crystallographic Data for 2-Phenyl-2-tosylacetonitrile

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | The geometric category of the crystal (e.g., monoclinic, orthorhombic). | Defines the basic symmetry of the unit cell. |

| Space Group | The specific symmetry group of the crystal. | Describes the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles) | Defines the size and shape of the repeating unit of the crystal lattice. |

| Z Value | The number of molecules per unit cell. | Relates the unit cell volume to the molecular volume. |

| Bond Lengths | The precise distances between bonded atoms (in Ångströms). | Confirms the covalent structure and can indicate bond order. |

| Bond Angles | The angles between adjacent chemical bonds (in degrees). | Defines the local geometry around each atom. |

| Dihedral Angles | The rotational angle between planes defined by atoms. | Describes the three-dimensional conformation of the molecule. |

Future Research Directions and Emerging Trends in 2 Phenyl 2 Tosylacetonitrile Chemistry

Development of Novel Catalytic Systems

The development of advanced catalytic systems is central to modern organic synthesis. Future research involving 2-Phenyl-2-tosylacetonitrile will likely focus on catalysts that are not only highly efficient but also environmentally benign and capable of exerting precise control over stereochemistry.

Green chemistry principles are increasingly guiding the development of new synthetic methodologies. ijcce.ac.ir The application of these principles to the synthesis and transformation of 2-Phenyl-2-tosylacetonitrile represents a significant area for future investigation. Key trends include the use of earth-abundant metal catalysts and environmentally friendly reagents.

Recent advancements in the broader field of sulfone chemistry highlight promising avenues. For instance, manganese(I)-pincer complexes have been successfully employed for the α-alkylation of sulfones using alcohols as green alkylating agents, generating only water as a byproduct. rsc.org Another sustainable approach involves the ruthenium-catalyzed α-methylation of sulfones using methanol (B129727) as a sustainable C1 source. nih.gov Furthermore, novel perovskite oxide catalysts have enabled the highly selective oxidation of sulfides to sulfones using molecular oxygen at near-ambient temperatures, drastically improving energy efficiency compared to traditional methods. rsc.orgnih.gov

Future research could adapt these sustainable methods for the synthesis and derivatization of 2-Phenyl-2-tosylacetonitrile. The development of heterogeneous, recyclable catalysts will also be crucial for minimizing waste and improving process economics.

Table 1: Examples of Sustainable Catalytic Systems for Sulfone Synthesis and Functionalization

| Catalytic System | Reaction Type | Substrate Class | Key Advantage(s) |

|---|---|---|---|

| Manganese-PNN-bipyridyl Complex | α-Alkylation | Sulfones | Earth-abundant metal, uses alcohols as alkyl source, water is the only byproduct. rsc.org |

| Ru(II) Complex | α-Methylation | Sulfones | Uses methanol as a sustainable C1 source, redox-neutral. nih.gov |

This table presents examples from the broader field of sulfone chemistry that could inspire future green catalytic applications for 2-Phenyl-2-tosylacetonitrile.

The creation of chiral molecules with high stereopurity is a cornerstone of modern pharmaceutical and materials science. While the quaternary carbon of 2-Phenyl-2-tosylacetonitrile is achiral, its derivatization can readily generate stereocenters. Future research will undoubtedly focus on developing catalytic systems that can control the stereochemical outcome of such reactions.

In related fields, significant progress has been made. For example, palladium catalysts paired with chiral ligands like (S,S)-Trost ligand have been used for the enantioselective synthesis of N-C axially chiral sulfonamides with up to 92% enantiomeric excess (ee). mdpi.com Similarly, phase-transfer catalysis using chiral quaternary ammonium (B1175870) catalysts has achieved high enantioselectivity (up to 97% ee) in the alkylation of related imines to produce chiral proline derivatives. researchgate.netresearchgate.net

A study on the diastereoselective synthesis of N-(p-tosylsulfonyl)-2-phenylaziridine using a magnetically recyclable copper(II) catalyst highlights another important trend. europa.eu This work not only demonstrated high diastereoselectivity but also employed computational DFT studies to understand the kinetic and thermodynamic factors controlling the stereochemical outcome. europa.eu These approaches could be adapted to reactions involving 2-Phenyl-2-tosylacetonitrile, for instance, in developing catalytic asymmetric additions to the nitrile group or stereoselective functionalization at the phenyl or tosyl moieties.

Table 2: Examples of Stereoselective Catalysis in Related Compounds

| Catalyst/Method | Reaction Type | Product Class | Stereochemical Outcome |

|---|---|---|---|

| (S,S)-Trost ligand-(allyl-PdCl)₂ | N-Allylation | N-C Axially Chiral Sulfonamides | Up to 92% ee. mdpi.com |

| Chiral Quaternary Ammonium Catalyst | Phase-Transfer Alkylation | 5-Phenyl-2-alkylproline esters | Up to 97% ee. researchgate.netresearchgate.net |

This table showcases stereoselective methods applied to molecules with structural similarities to 2-Phenyl-2-tosylacetonitrile, indicating potential future research directions.

Exploration of New Reaction Pathways and Reactivity Modes

Beyond established transformations, future research will seek to uncover novel reactivity modes of 2-Phenyl-2-tosylacetonitrile. This involves exploring its participation in unprecedented reaction cascades, cycloadditions, or rearrangements. A notable emerging trend is the metal-free synthesis of α-cyano sulfones through the thermal rearrangement of 1-sulfonyl-1,2,3-triazoles, which proceeds through proposed carbene and radical intermediates. rsc.org This pathway represents a fundamentally new approach to constructing the core α-cyano sulfone motif and could be explored for the synthesis of 2-Phenyl-2-tosylacetonitrile itself or its analogues. rsc.org

Furthermore, the strategic use of the sulfone and nitrile groups as activators for adjacent positions or as latent functionalities could lead to new synthetic applications. Research into visible-light-mediated reactions, where arylazo sulfones serve as precursors to reactive aryl radicals for the α-functionalization of ketones, could inspire new methods for C-C bond formation using derivatives of 2-Phenyl-2-tosylacetonitrile. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, efficiency, and process control. mdpi.comeuropa.euresearchgate.net Integrating the synthesis and derivatization of 2-Phenyl-2-tosylacetonitrile into flow systems is a logical next step for its application in larger-scale production. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing highly exothermic reactions or handling unstable intermediates. europa.euresearchgate.net

Automated synthesis platforms, which combine flow reactors with in-line purification and real-time analytical monitoring, can further accelerate the discovery and optimization of new reactions. africacommons.net For example, a fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles has been developed, incorporating in-line purification to handle hazardous intermediates safely. africacommons.net Applying this paradigm to 2-Phenyl-2-tosylacetonitrile could enable the rapid generation of a library of derivatives for screening in various applications, streamlining the research and development process.

Computational Design and Prediction of Novel Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and designing new catalysts. appliedmineralogy.com Future research on 2-Phenyl-2-tosylacetonitrile will likely see a greater integration of computational studies to complement experimental work.

DFT calculations can be used to:

Elucidate Reaction Mechanisms: As demonstrated in the diastereoselective synthesis of a tosyl-phenyl-containing aziridine, DFT can determine the relative stability of transition states and intermediates, explaining why a particular stereoisomer is formed. europa.eu

Predict Reactivity: By calculating molecular orbital energies (e.g., HOMO-LUMO gap) and mapping the molecular electrostatic potential, researchers can predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions. ijcce.ac.irappliedmineralogy.com

Design Catalysts: Computational modeling can help in the rational design of chiral ligands or catalysts that are specifically tailored to achieve high stereoselectivity in reactions involving 2-Phenyl-2-tosylacetonitrile.

By using these predictive tools, researchers can minimize the number of trial-and-error experiments, saving time and resources while accelerating the pace of discovery.

Derivatization for Advanced Materials Science

The unique combination of an aromatic phenyl ring, a bulky tosyl group, and a reactive nitrile functionality makes 2-Phenyl-2-tosylacetonitrile an attractive scaffold for the synthesis of molecules intended for materials science. While excluding specific material properties, the focus of future research will be on developing synthetic strategies to incorporate this molecule into larger, functional architectures.

Transition-metal-catalyzed derivatization represents a powerful strategy for this purpose. nih.gov Research on other aromatic systems, such as tetraphenylene, has shown that C-H activation can be used to introduce functionalities like halogens or carbonyl groups, which then serve as handles for further elaboration. nih.gov Similar strategies could be envisioned for the selective functionalization of the phenyl ring in 2-Phenyl-2-tosylacetonitrile. The tosyl group itself can be modified, or the nitrile group can be transformed into other nitrogen-containing heterocycles, creating diverse molecular building blocks for the construction of complex supramolecular structures or polymers.

Multi-Component Reaction Design for Enhanced Synthetic Efficiency

The strategic design of multi-component reactions (MCRs) represents a significant avenue for future research in the chemistry of 2-Phenyl-2-tosylacetonitrile, aiming to enhance synthetic efficiency through atom economy, step reduction, and the generation of molecular complexity in a single pot. While the application of 2-Phenyl-2-tosylacetonitrile in MCRs is an emerging area, the known reactivity of related activated nitriles and sulfones provides a strong basis for predicting its potential. Future investigations are likely to focus on leveraging the unique structural and electronic features of 2-Phenyl-2-tosylacetonitrile to develop novel MCRs for the synthesis of diverse heterocyclic and carbocyclic scaffolds.

The design of such reactions will likely exploit the acidic nature of the α-proton and the ability of the tosyl group to act as a good leaving group under certain conditions. Researchers may explore the in situ generation of a nucleophilic species from 2-Phenyl-2-tosylacetonitrile, which can then participate in a cascade of reactions with two or more other components. For instance, a base-mediated deprotonation of 2-Phenyl-2-tosylacetonitrile could initiate a sequence involving Michael addition to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and subsequent reaction with another electrophile.

Another promising direction is the development of catalytic MCRs where 2-Phenyl-2-tosylacetonitrile acts as a key building block. The use of transition metal catalysts could open up new reaction pathways, such as [3+2] or [4+2] cycloadditions, where 2-Phenyl-2-tosylacetonitrile serves as a three-atom or one-atom component, respectively, after appropriate activation. The phenyl and tosyl groups would not only influence the reactivity but also the stereoselectivity of these transformations, offering a handle for asymmetric synthesis.

The exploration of domino or tandem reactions initiated by the reaction of 2-Phenyl-2-tosylacetonitrile in a multi-component setting is also a fertile ground for research. For example, a three-component reaction between an aldehyde, a nitrogen source (like an amine or ammonia), and 2-Phenyl-2-tosylacetonitrile could lead to the formation of highly substituted pyridines or pyrroles after a series of condensation, cyclization, and elimination steps. The efficiency of such processes would be significantly higher than traditional multi-step syntheses.

To illustrate the potential, a hypothetical three-component reaction for the synthesis of functionalized dihydropyrans is presented below. This proposed reaction is based on the established reactivity of similar active methylene (B1212753) compounds.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Potential Advantages |

| 2-Phenyl-2-tosylacetonitrile | Aromatic Aldehyde | Malononitrile | Basic catalyst (e.g., piperidine), reflux in ethanol | Highly functionalized 2-amino-3-cyano-4-phenyl-5-tosyl-4H-pyran derivative | High atom economy, operational simplicity, rapid access to complex structures |

This table showcases a potential MCR design where the inherent reactivity of 2-Phenyl-2-tosylacetonitrile can be harnessed to rapidly build molecular complexity. Future research will likely focus on realizing such predicted reaction pathways and expanding the scope of MCRs involving this versatile reagent. The development of such efficient synthetic methodologies will be crucial for the application of 2-Phenyl-2-tosylacetonitrile in medicinal chemistry and materials science.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-Phenyl-2-tosylacetonitrile, and how should data interpretation proceed?

Answer:

- NMR Spectroscopy : Use H and C NMR to identify aromatic protons (6.8–7.5 ppm) and the tosyl group’s methyl resonance (~2.4 ppm). The nitrile carbon typically appears at ~115–120 ppm in C NMR.

- IR Spectroscopy : Confirm the nitrile group (C≡N stretch at ~2240 cm) and sulfonyl group (S=O stretches at ~1360 and 1170 cm).

- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (CHNOS, MW 271.34) and fragmentation patterns indicative of tosyl or phenyl group loss. Cross-reference with literature data for structurally similar nitriles and sulfonates .

Q. What synthetic routes are commonly used to prepare 2-Phenyl-2-tosylacetonitrile?

Answer:

- Tosylation of Phenylacetonitrile Derivatives : React phenylacetonitrile with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to install the tosyl group.

- Optimization Considerations : Reaction temperature (0–25°C), stoichiometry (1:1.2 nitrile:TsCl), and solvent (dry dichloromethane or THF) influence yield. Monitor by TLC for byproducts like ditosylated derivatives .

Q. What storage conditions ensure the stability of 2-Phenyl-2-tosylacetonitrile?

Answer:

- Store in airtight containers under inert gas (N or Ar) to prevent moisture absorption.

- Keep at 2–8°C in a dark, dry environment. Avoid proximity to heat sources (per flammability guidelines in safety data sheets) .

Advanced Research Questions

Q. How can computational chemistry resolve conflicting spectroscopic data in structural elucidation?

Answer:

- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and IR vibrational modes. Compare simulated spectra with experimental data to validate assignments.

- Use molecular dynamics simulations to assess conformational stability, particularly for rotamers arising from the tosyl group’s orientation .

Q. How to design experiments investigating decomposition pathways under varying pH conditions?

Answer:

- Kinetic Studies : Expose the compound to buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC or LC-MS at timed intervals.

- Product Identification : Use high-resolution MS and H NMR to detect hydrolysis products (e.g., phenylacetic acid derivatives) or sulfonate elimination products.

- Mechanistic Insights : Correlate pH-dependent stability with electron-withdrawing effects of the tosyl group on the nitrile’s reactivity .

Q. What strategies mitigate byproduct formation during synthesis?

Answer:

- Stoichiometric Control : Use TsCl in slight excess (1.2 eq) to minimize ditosylation.

- Temperature Modulation : Maintain reactions below 25°C to suppress side reactions.

- Scavenging Agents : Add molecular sieves to absorb HCl byproducts, shifting equilibrium toward product formation.

- Purification : Employ column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) to isolate pure product .

Q. How to address discrepancies in reported melting points or spectral data across studies?

Answer:

- Purity Analysis : Use differential scanning calorimetry (DSC) or X-ray crystallography to confirm crystalline phase consistency.

- Solvent Effects : Replicate measurements in solvents used in prior studies (e.g., DMSO vs. CDCl for NMR) to assess solvent-induced shifts.

- Meta-Analysis : Systematically review synthesis protocols in literature to identify variables (e.g., drying methods, residual solvents) affecting reported data .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.